molecular formula C11H11BrO4 B5756076 ethyl (4-bromo-3-formylphenoxy)acetate

ethyl (4-bromo-3-formylphenoxy)acetate

Cat. No. B5756076
M. Wt: 287.11 g/mol
InChI Key: PHPKJWCDGBARFT-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-3-formylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C11H10BrO4.

Mechanism of Action

The mechanism of action of ethyl (4-bromo-3-formylphenoxy)acetate is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Ethyl (4-bromo-3-formylphenoxy)acetate has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl (4-bromo-3-formylphenoxy)acetate in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is its low solubility in water, which may limit its applications in aqueous systems.

Future Directions

There are several future directions for the study of ethyl (4-bromo-3-formylphenoxy)acetate. One potential area of research is its use as a building block in the synthesis of new organic compounds with potential applications in medicinal chemistry. Another area of research is its potential as an anti-cancer agent, which requires further investigation to fully understand its mechanism of action. Additionally, the development of new methods for the synthesis of ethyl (4-bromo-3-formylphenoxy)acetate may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of ethyl (4-bromo-3-formylphenoxy)acetate involves the reaction of 4-bromo-3-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) and is typically carried out at a temperature range of 80-100°C. The product is then isolated through filtration and recrystallization.

Scientific Research Applications

Ethyl (4-bromo-3-formylphenoxy)acetate has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. It has been used as a building block in the synthesis of various organic compounds such as 3-formyl-4-hydroxybenzoic acid ethyl ester and 3-formyl-4-hydroxybenzoic acid methyl ester. It has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

ethyl 2-(4-bromo-3-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-9-3-4-10(12)8(5-9)6-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPKJWCDGBARFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-bromo-3-formylphenoxy)acetate

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